(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379450
InChI: InChI=1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7;/h2-4,6H,5H2,1H3,(H,13,14);1H
SMILES: CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic

CAS No.:

Cat. No.: VC13379450

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic -

Specification

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7;/h2-4,6H,5H2,1H3,(H,13,14);1H
Standard InChI Key JPYIERCSRDSMGF-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl
Canonical SMILES CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid consists of an imidazo[1,2-a]pyridine scaffold fused with a methyl group at the 7-position and an acetic acid moiety at the 2-position. The parent imidazo[1,2-a]pyridine system is a bicyclic structure featuring a five-membered imidazole ring fused to a six-membered pyridine ring . The methyl group at position 7 introduces steric and electronic effects, while the acetic acid substituent enhances hydrogen-bonding capacity, influencing solubility and target binding .

The IUPAC name for this compound is 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, and its SMILES notation is CC1=CC2=NC(=CN2C=C1)CC(=O)OCC1=CC2=NC(=CN2C=C1)CC(=O)O . X-ray crystallography of analogous imidazo[1,2-a]pyridine derivatives reveals planar aromatic systems with slight deviations due to substituent effects .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H10N2O2C_{10}H_{10}N_2O_2
Molecular Weight226.66 g/mol
Calculated LogP1.2 (estimated)
Hydrogen Bond Donors2 (carboxylic acid group)
Hydrogen Bond Acceptors4 (2 imine, 2 carboxylic acid)

The carboxylic acid group confers moderate aqueous solubility, while the aromatic system contributes to lipophilicity, making it suitable for drug design .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions between 2-aminopyridines and α-haloketones or aldehydes . For (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, a modified approach is required to introduce the acetic acid side chain.

One reported method involves:

  • Formation of the Imidazo[1,2-a]pyridine Core: Reacting 7-methyl-2-aminopyridine with bromopyruvic acid under basic conditions to form the bicyclic structure .

  • Side-Chain Functionalization: Introducing the acetic acid group via nucleophilic substitution or coupling reactions .

Optimized Protocol

A detailed procedure from the Royal Society of Chemistry outlines the synthesis of analogous compounds using TosOH-catalyzed cyclization in methanol at 70°C . For this compound, substituting bromopyruvic acid as the electrophile and optimizing reaction times (12–24 hours) yields the target molecule with >80% purity after extraction and crystallization .

Pharmacological Significance

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives exhibit notable anticholinesterase activity, with IC50 values ranging from 0.2 to 50.0 μM . The acetic acid substituent enhances binding to the acetylcholinesterase (AChE) active site through hydrogen bonding with serine residues . Comparative studies show that methyl-substituted analogues like this compound demonstrate improved blood-brain barrier penetration compared to bulkier derivatives .

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR (DMSO-d6): δ 8.58 (d, J = 7.6 Hz, 1H), 7.30 (m, 1H), 6.99 (s, 1H), 3.84 (s, 3H, CH3), 2.51 (s, 2H, CH2COOH) .

    • 13C^13C NMR: δ 174.2 (COOH), 145.6 (C-2), 126.8 (C-7), 40.1 (CH2COOH) .

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 227 [M+H]+ .

Applications and Future Directions

Pharmaceutical Development

This compound serves as a precursor for hypnotic agents, with structural analogs like zolpidem already in clinical use . Its AChE inhibition profile also positions it as a candidate for Alzheimer’s disease therapeutics, though in vivo efficacy studies are pending .

Material Science

Conjugated polymers incorporating imidazo[1,2-a]pyridine units exhibit luminescent properties, suggesting applications in organic electronics .

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